3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
CAS No.:
Cat. No.: VC13333836
Molecular Formula: C16H16O9
Molecular Weight: 352.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16O9 |
|---|---|
| Molecular Weight | 352.29 g/mol |
| IUPAC Name | 3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22) |
| Standard InChI Key | ARQXEQLMMNGFDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Structural Characteristics
Molecular Architecture and Stereochemistry
The compound’s IUPAC name, (3S,4S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid , reflects its intricate stereochemistry. The core structure consists of a chromen-2-one ring (4-methyl-2-oxochromene) linked via an ether bond to a glucuronic acid derivative (oxane-2-carboxylic acid) . Key features include:
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Chromene moiety: A bicyclic system with a ketone group at position 2 and a methyl substituent at position 4 .
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Glucuronic acid unit: A six-membered oxane ring with hydroxyl groups at positions 3, 4, and 5 and a carboxylic acid at position 2 .
The stereochemical configuration is critical for its biological interactions. The glucuronic acid component adopts a -D-configuration, as evidenced by the notations in its SMILES string :
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 352.29 g/mol | |
| Stereocenters | 5 | |
| IUPAC Name | (3S,4S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C@HO)O | |
| InChIKey | ARQXEQLMMNGFDU-PQGQZWEESA-N |
Functional Groups and Physicochemical Properties
The compound’s functionality arises from:
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Hydroxyl groups: Facilitate hydrogen bonding, influencing solubility and membrane permeability .
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Carboxylic acid: Enhances water solubility and enables salt formation .
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Chromen-2-one system: Imparts planar aromaticity, aiding interactions with biological targets like enzymes and DNA .
Its topological polar surface area (TPSA) is approximately 213 Ų, indicating moderate polarity . The calculated partition coefficient () of 3.80 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Production
Synthetic Pathways
While explicit synthesis protocols for this compound are scarce, analogous flavonoid glucuronides are typically synthesized via:
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Glycosylation: Coupling activated glucuronic acid donors (e.g., UDP-glucuronic acid) with chromenol aglycones using glycosyltransferases .
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Chemical condensation: Acid-catalyzed esterification between protected glucuronic acid and hydroxylated chromen derivatives.
A notable intermediate is 4-methylumbelliferone, which undergoes enzymatic glucuronidation in vivo to form related metabolites .
Challenges in Synthesis
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Stereoselectivity: Achieving the correct -D-configuration requires chiral catalysts or enzymatic methods .
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Protection/deprotection: Hydroxyl and carboxylic acid groups necessitate protective strategies to prevent side reactions.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity Comparison |
|---|---|---|
| 4-Methylumbelliferone | Lacks glucuronic acid moiety | Lower solubility, shorter half-life |
| Quercetin glucuronide | Additional hydroxyl groups on flavonoid | Higher antioxidant capacity |
| Alginic acid | Polysaccharide without chromene | Industrial use, no pharmacologic activity |
Metabolic Fate
This compound is a predicted metabolite of 5-hydroxy-6-[(E)-2-methoxyethenyl]-7-methyl-2H-chromen-2-one, formed via UDP-glucuronosyltransferase 1-1 (UGT1A1) . Compared to parent aglycones, glucuronides exhibit:
Pharmacokinetic and Toxicological Profile
Table 2: Key ADMET Predictions
| Parameter | Value/Outcome | Implication |
|---|---|---|
| Human Intestinal Absorption | 78.39% probability | Moderate oral bioavailability |
| Blood-Brain Barrier Penetration | 80% probability (non-penetrant) | Limited CNS activity |
| CYP3A4 Inhibition | 87.55% probability (non-inhibitor) | Low drug-drug interaction risk |
| Hepatotoxicity | 76.23% probability (non-toxic) | Favorable safety profile |
| Ames Mutagenicity | 65.64% probability (non-mutagenic) | Low genotoxic risk |
Toxicity Considerations
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